Product packaging for 3-Amino-3-(2-aminophenyl)propan-1-ol(Cat. No.:CAS No. 886364-15-4)

3-Amino-3-(2-aminophenyl)propan-1-ol

Cat. No.: B3025615
CAS No.: 886364-15-4
M. Wt: 166.22
InChI Key: GFFPCBOESULXHQ-UHFFFAOYSA-N
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Description

Historical Context and Significance of Vicinal Amino Alcohols in Organic Synthesis

Vicinal amino alcohols, also known as β-amino alcohols, are organic compounds containing an amino group and a hydroxyl group attached to adjacent carbon atoms. This structural motif is a cornerstone in organic synthesis and is found in a vast array of natural products and pharmaceuticals. Their importance was highlighted by the 2001 Nobel Prize in Chemistry, awarded in part for the development of the asymmetric aminohydroxylation reaction, a powerful method for the synthesis of these compounds. nih.gov

Historically, the synthesis of vicinal amino alcohols has been a significant area of research, with numerous methods developed to control the stereochemistry of the two adjacent functional groups. researchgate.net These compounds are not only valuable as final products but also serve as versatile chiral building blocks for the synthesis of more complex molecules, including ligands for asymmetric catalysis. gauthmath.com The development of stereoselective methods for their synthesis remains an active area of research, with modern approaches including chemoenzymatic strategies and catalytic C-H amination. researchgate.netncert.nic.in

Structural Features and Potential Research Areas for 3-Amino-3-(2-aminophenyl)propan-1-ol

The structure of this compound is characterized by a propanol (B110389) backbone with an amino group at the 3-position and a 2-aminophenyl (ortho-phenylenediamine) substituent also at the 3-position. This arrangement classifies it as a 1,3-amino alcohol derivative. The presence of two primary amino groups and a primary alcohol offers multiple sites for chemical reactions, making it a potentially valuable intermediate in organic synthesis.

Key Structural Features:

1,3-Amino Alcohol Moiety: This functional group arrangement is a common feature in many biologically active compounds and natural products.

Ortho-phenylenediamine Moiety: This aromatic diamine is a well-known precursor for the synthesis of benzimidazoles, quinoxalines, and other heterocyclic systems. It is also known to be a strong chelating agent for metal ions.

Chiral Center: The carbon atom at the 3-position is a chiral center, meaning the compound can exist as a pair of enantiomers.

These structural features suggest several potential areas for academic investigation:

Asymmetric Synthesis: Developing stereoselective synthetic routes to obtain enantiomerically pure forms of the compound.

Coordination Chemistry: Investigating its ability to form complexes with various metal ions, which could have applications in catalysis or materials science.

Heterocyclic Synthesis: Utilizing the ortho-phenylenediamine moiety to synthesize novel heterocyclic compounds with potential biological activity.

Polymer Chemistry: Employing the trifunctional nature of the molecule as a monomer or cross-linking agent in the development of new polymers.

Below is a table summarizing the basic properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₉H₁₄N₂O
Molecular Weight 166.22 g/mol
CAS Number 108928-89-2

Note: Data sourced from PubChem.

Overview of Academic Investigations on Analogous Diamine and Amino Alcohol Systems

Academic research on compounds structurally related to this compound provides a framework for understanding its potential chemistry and applications.

Ortho-phenylenediamine Derivatives: These compounds are extensively studied for a variety of applications. They are key starting materials for the synthesis of a wide range of heterocyclic compounds, some of which exhibit important biological activities. diva-portal.org Furthermore, ortho-phenylenediamine derivatives have been investigated as corrosion inhibitors, fluorescent probes for nitric oxide detection, and in the synthesis of conductive polymers. researchgate.netnih.govmdpi.com

1,3-Amino Alcohols: The synthesis of 1,3-amino alcohols is a significant focus in organic chemistry due to their prevalence in natural products and pharmaceuticals. Research in this area explores various synthetic strategies, including stereoselective methods to control the relative and absolute configuration of the amino and hydroxyl groups. acs.orgorganic-chemistry.org These compounds serve as crucial intermediates in the synthesis of alkaloids and other biologically active molecules. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B3025615 3-Amino-3-(2-aminophenyl)propan-1-ol CAS No. 886364-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(2-aminophenyl)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c10-8-4-2-1-3-7(8)9(11)5-6-12/h1-4,9,12H,5-6,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFFPCBOESULXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CCO)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661551
Record name 3-Amino-3-(2-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886364-15-4
Record name γ,2-Diaminobenzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886364-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3-(2-aminophenyl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Amino 3 2 Aminophenyl Propan 1 Ol

Retrosynthetic Analysis of the 3-Amino-3-(2-aminophenyl)propan-1-ol Skeleton

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to various synthetic strategies. The primary disconnections involve the carbon-nitrogen and carbon-carbon bonds.

Disconnection 1: C-N Bond Formation

One logical approach is the disconnection of the C3-amine bond, which suggests a reductive amination pathway. This would involve a 3-hydroxy-1-(2-aminophenyl)propan-1-one precursor, where the ketone is converted to the amine. Further disconnection of the aminophenyl group points towards a 3-hydroxy-1-(2-nitrophenyl)propan-1-one intermediate, where the aromatic amine is derived from the reduction of a nitro group.

Disconnection 2: C-C Bond Formation

Alternatively, disconnection of the C1-C2 bond of the propanol (B110389) chain suggests a carbon-carbon bond-forming reaction. This could involve a Grignard or Reformatsky-type reaction with a suitable 2-aminobenzaldehyde (B1207257) or 2-nitrobenzaldehyde (B1664092) derivative and a two-carbon synthon.

Disconnection 3: Functional Group Interconversion

A third approach involves the disconnection of the alcohol and one of the amino groups, leading to a precursor such as 3-amino-3-(2-nitrophenyl)propanoic acid. In this strategy, the propanol is formed by the reduction of the carboxylic acid, and the aromatic amine is generated from the nitro group.

These retrosynthetic pathways form the basis for the multi-step synthetic approaches discussed in the following sections.

Multi-Step Synthetic Approaches

Based on the retrosynthetic analysis, several multi-step synthetic routes can be devised to construct the this compound skeleton. These approaches often combine reductive amination, nitro group reduction, carbon-carbon bond formation, and the use of protecting groups.

Reductive Amination Strategies for Amine Formation

Reductive amination is a powerful method for the formation of amines from carbonyl compounds. wikipedia.org In the context of synthesizing this compound, this strategy would typically involve the reaction of a β-hydroxy ketone precursor with an amine source, followed by reduction of the intermediate imine.

A plausible route would start with a protected 3-hydroxy-1-(2-nitrophenyl)propan-1-one. This ketone can be reacted with ammonia (B1221849) or a protected amine equivalent to form an imine, which is then reduced to the corresponding amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.com The choice of reducing agent is crucial to avoid the premature reduction of the nitro group or the ketone.

Step Reactants Reagents and Conditions Product
13-hydroxy-1-(2-nitrophenyl)propan-1-oneNH₃, Ti(OiPr)₄; then NaBH₄, MeOH3-amino-1-hydroxy-1-(2-nitrophenyl)propane
23-amino-1-hydroxy-1-(2-nitrophenyl)propaneH₂, Pd/C, EtOHThis compound

This is a representative table based on general reductive amination procedures.

Reduction of Nitro Precursors to the Aminophenyl Moiety

The introduction of the 2-aminophenyl group is often achieved through the reduction of a corresponding 2-nitrophenyl precursor. This is a common and efficient strategy in aromatic chemistry. A key intermediate for this approach is 3-amino-3-(2-nitrophenyl)propanoic acid, which can be synthesized from 2-nitrobenzaldehyde, malonic acid, and ammonium (B1175870) acetate. wikipedia.orgmyskinrecipes.comchemicalbook.com

Once this precursor is obtained, the synthesis of the target molecule requires the reduction of both the nitro group and the carboxylic acid. This can be achieved in a single step or sequentially.

Simultaneous Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can simultaneously reduce both the aromatic nitro group and the carboxylic acid to the corresponding amine and primary alcohol. However, LiAlH₄ is a very reactive reagent and may not be compatible with other functional groups.

Sequential Reduction: A more controlled approach involves a two-step reduction. First, the carboxylic acid can be selectively reduced to the alcohol. Reagents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) are often used for this purpose, as they can reduce carboxylic acids in the presence of nitro groups. researchgate.net Subsequently, the nitro group can be reduced to the amine using various methods, including catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), or metal-acid systems (e.g., Sn/HCl, Fe/HCl, Zn/HCl). masterorganicchemistry.comcommonorganicchemistry.comresearchgate.net Sodium sulfide (B99878) (Na₂S) can also be used for a milder reduction of the nitro group. commonorganicchemistry.com

Step Starting Material Reagents and Conditions Intermediate/Product
13-amino-3-(2-nitrophenyl)propanoic acid1. BH₃·THF; 2. H₂O workup3-amino-3-(2-nitrophenyl)propan-1-ol
23-amino-3-(2-nitrophenyl)propan-1-olH₂, Pd/C, EtOHThis compound

This table illustrates a plausible synthetic sequence based on known chemical transformations.

Introduction of the Propanol Chain through Carbon-Carbon Bond Formation Reactions

Carbon-carbon bond formation reactions provide another avenue to construct the propanol chain of the target molecule. Reactions such as the Grignard and Reformatsky reactions are well-suited for this purpose, typically starting from a substituted benzaldehyde.

Grignard Reaction: A Grignard reagent, such as ethynylmagnesium bromide, could react with 2-nitrobenzaldehyde to form a propargyl alcohol. Subsequent hydration of the alkyne would yield a β-hydroxy ketone, which could then be converted to the target molecule through reductive amination and nitro group reduction.

Reformatsky Reaction: The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal. wikipedia.org Reacting 2-nitrobenzaldehyde with ethyl bromoacetate (B1195939) and zinc would yield a β-hydroxy ester. scribd.com The ester group can then be reduced to a primary alcohol, and the nitro group can be reduced to an amine. Subsequent amination at the benzylic position would be required to complete the synthesis.

Reaction Type Starting Materials Key Reagents Intermediate
Grignard Reaction2-Nitrobenzaldehyde, Ethynylmagnesium bromideMg, THF1-(2-Nitrophenyl)prop-2-yn-1-ol
Reformatsky Reaction2-Nitrobenzaldehyde, Ethyl bromoacetateZn, THFEthyl 3-hydroxy-3-(2-nitrophenyl)propanoate

This table outlines potential C-C bond formation strategies.

Protection-Deprotection Strategies for Amine and Hydroxyl Functionalities

Due to the presence of two primary amino groups and a primary hydroxyl group, protection-deprotection strategies are often necessary to avoid unwanted side reactions during the synthesis of this compound.

Amine Protecting Groups: Common protecting groups for amines include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). These groups are stable under a variety of reaction conditions and can be selectively removed. For example, the Boc group is readily removed with acid (e.g., trifluoroacetic acid), while the Cbz group is typically cleaved by catalytic hydrogenation.

Hydroxyl Protecting Groups: The primary alcohol can be protected as an ether (e.g., benzyl (B1604629) ether, silyl (B83357) ether) or an ester. Benzyl ethers can be removed by hydrogenation, often simultaneously with the reduction of a nitro group or a Cbz protecting group. Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) ether, are stable to many reagents and can be removed with fluoride (B91410) ions (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

The choice of protecting groups must be carefully planned to ensure orthogonality, meaning that each protecting group can be removed without affecting the others, allowing for a controlled and selective synthesis.

Stereoselective Synthesis of this compound

The synthesis of enantiomerically pure this compound requires stereoselective methods. The key chiral center is the carbon bearing the benzylic amino group. Asymmetric synthesis can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or enzymatic resolutions.

One of the most effective methods for the stereoselective synthesis of 1,3-amino alcohols is the asymmetric reduction of β-amino ketones. niscpr.res.in Chiral reducing agents or catalysts can be employed to achieve high enantioselectivity. For instance, the use of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) for the reduction of the ketone in a 3-amino-1-(2-nitrophenyl)propan-1-one precursor could establish the desired stereochemistry at the benzylic position.

Alternatively, biocatalysis offers a powerful tool for stereoselective transformations. Alcohol dehydrogenases (ADHs) can be used for the enantioselective reduction of α-nitroketones to chiral β-nitroalcohols, which are precursors to chiral β-aminoalcohols. mdpi.com

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct a subsequent reaction to proceed stereoselectively. After the desired stereocenter is created, the auxiliary is removed.

Method Precursor Key Reagents/Catalyst Stereochemical Outcome
Asymmetric Reduction3-Amino-1-(2-nitrophenyl)propan-1-one(R)- or (S)-CBS catalyst, BH₃·THFEnantiomerically enriched 1,3-amino alcohol
Biocatalytic Reduction1-(2-Nitrophenyl)-3-hydroxypropan-1-oneAlcohol Dehydrogenase (ADH), cofactorEnantiomerically pure β-hydroxy ketone

This table summarizes potential stereoselective approaches.

Asymmetric Catalytic Methodologies for Enantiomerically Enriched Synthesis

Asymmetric catalysis represents a powerful strategy for the synthesis of chiral compounds from prochiral precursors, offering high efficiency and enantioselectivity. These methods typically involve the use of a chiral catalyst, often a metal complex with a chiral ligand, to control the stereochemical outcome of a reaction, such as hydrogenation, transfer hydrogenation, or aminohydroxylation. For the synthesis of chiral β-amino alcohols, the asymmetric reduction of α-amino ketones or the asymmetric hydrogenation of enaminones are common and effective strategies.

Despite the prevalence of these methods for analogous aryl amino alcohols, a comprehensive review of the scientific literature and patent databases reveals no specific, detailed research findings for the application of asymmetric catalytic methodologies to the enantiomerically enriched synthesis of this compound. While general methods for the asymmetric synthesis of 3-amino-3-arylpropan-1-ol derivatives are described in patent literature, specific catalysts, reaction conditions, yields, and enantiomeric excess values for the 2-aminophenyl substituted target compound are not provided.

Chiral Auxiliary-Mediated Approaches

The use of chiral auxiliaries is a classical and reliable method for stereochemical control in synthesis. This approach involves covalently attaching a chiral molecule (the auxiliary) to a substrate, which then directs the stereoselectivity of a subsequent reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. Common chiral auxiliaries include Evans oxazolidinones, pseudoephedrine, and camphor-derived sultams. These are typically employed in reactions such as diastereoselective alkylations or reductions of carbonyl groups.

A thorough search of the chemical literature indicates that while chiral auxiliary-mediated synthesis is a well-established strategy for producing a wide array of chiral amines and amino alcohols, there are no specific published examples detailing its application for the synthesis of this compound. Consequently, data regarding specific auxiliaries, diastereomeric ratios, and cleavage conditions for this particular compound are not available.

Enzymatic Synthesis and Biocatalytic Transformations

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical synthesis. Enzymes, such as lipases, proteases, transaminases, and ketoreductases, operate under mild conditions and can exhibit exquisite chemo-, regio-, and stereoselectivity. For chiral amino alcohols, key biocatalytic strategies include the kinetic resolution of a racemic mixture, where an enzyme selectively reacts with one enantiomer, or the asymmetric reduction of a prochiral ketone using a ketoreductase. Transaminases are also increasingly used for the asymmetric synthesis of chiral amines from ketones.

However, an extensive review of scientific databases has not yielded any specific reports on the enzymatic synthesis or biocatalytic transformation for the production of enantiomerically enriched this compound. Research on the chemoenzymatic synthesis of other benzylic amines and amino alcohols is documented, but specific enzymes, reaction conditions, and outcomes for the target molecule have not been published.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of renewable feedstocks, safer solvents, catalysis, and designing for energy efficiency and high atom economy.

Solvent-Free and Aqueous Reaction Conditions

One of the core tenets of green chemistry is the reduction or replacement of volatile organic solvents with more environmentally benign alternatives, such as water, or by conducting reactions under solvent-free conditions. Aqueous synthesis can simplify workup procedures and reduce waste, while solvent-free reactions can lead to improved reaction rates and efficiencies. Visible-light photoredox catalysis in water has emerged as a green method for synthesizing some 1,2-amino alcohols.

A review of the literature shows no specific published research on the synthesis of this compound being conducted under solvent-free or in exclusively aqueous conditions. The development of such methodologies remains an opportunity for future research to enhance the environmental profile of its synthesis.

Atom Economy and Efficiency in Synthetic Pathways

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy, such as addition and rearrangement reactions, are inherently "greener" as they generate minimal waste. In contrast, substitution and elimination reactions often have poor atom economy. The "borrowing hydrogen" or "hydrogen auto-transfer" methodology is a prime example of an atom-economical approach for N-alkylation, producing only water as a byproduct.

There are currently no published studies that provide a detailed analysis of the atom economy for different synthetic pathways leading to this compound. Such an analysis would be crucial for evaluating and comparing the "greenness" of various potential synthetic routes and for identifying the most efficient and least wasteful methods for its production.

Chemical Reactivity and Mechanistic Studies of 3 Amino 3 2 Aminophenyl Propan 1 Ol

Reactivity of the Primary Amine Groups

The presence of two primary amine groups, one aliphatic and one aromatic, on the same molecule provides multiple sites for nucleophilic reactions. The aliphatic amine is generally more nucleophilic than its aromatic counterpart due to the delocalization of the lone pair of electrons on the nitrogen atom into the benzene (B151609) ring in the latter. This difference in nucleophilicity can potentially allow for selective reactions under controlled conditions.

Nucleophilic Addition and Substitution Reactions

The primary amine groups of 3-Amino-3-(2-aminophenyl)propan-1-ol are potent nucleophiles, readily participating in addition and substitution reactions. For instance, they can react with alkyl halides in nucleophilic substitution reactions to yield secondary and tertiary amines. The mechanism typically follows an S(_N)2 pathway, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.

The amine groups can also undergo nucleophilic addition to carbonyl compounds, such as aldehydes and ketones. This reaction forms a hemiaminal intermediate, which can then dehydrate to form an imine.

Reactions Leading to Imine, Amide, and Urea Derivatives

The reaction of the primary amine groups with aldehydes or ketones under acidic or neutral conditions leads to the formation of imines, also known as Schiff bases. nih.govresearchgate.net The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfer steps and the elimination of a water molecule to form the carbon-nitrogen double bond. nih.gov

Amide derivatives can be synthesized through the reaction of the amine groups with acylating agents like acyl chlorides or acid anhydrides. This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate that subsequently collapses to form the amide and a leaving group. The bifunctional nature of this compound makes it a precursor for creating peptide mimetics through amide bond formation. researchgate.net

Urea derivatives can be formed by reacting the amine groups with isocyanates. wikipedia.orgorganic-chemistry.org The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, resulting in the formation of a new carbon-nitrogen bond and yielding the corresponding urea. nih.gov

Reagent Type Functional Group Formed General Reaction
Aldehyde/KetoneImine (Schiff Base)R-NH₂ + R'CHO → R-N=CHR' + H₂O
Acyl Chloride/AnhydrideAmideR-NH₂ + R'COCl → R-NHCOR' + HCl
IsocyanateUreaR-NH₂ + R'NCO → R-NHCONHR'

Reactivity of the Hydroxyl Functionality

The primary hydroxyl group in this compound adds another dimension to its chemical reactivity, allowing for a range of transformations at the alcohol moiety.

Esterification, Etherification, and Oxidation Reactions

The hydroxyl group can undergo esterification when treated with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, typically in the presence of an acid catalyst. The Fischer esterification, reacting with a carboxylic acid under acidic conditions, is a common method.

Etherification to form ethers can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.

Oxidation of the primary alcohol can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), will typically stop at the aldehyde stage, while stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will oxidize the primary alcohol all the way to a carboxylic acid. doubtnut.com

Reaction Type Reagent(s) Product Functional Group
EsterificationCarboxylic Acid (acid catalyst)Ester
EtherificationStrong Base, Alkyl HalideEther
Oxidation (Mild)PCC, etc.Aldehyde
Oxidation (Strong)KMnO₄, H₂CrO₄, etc.Carboxylic Acid

Cyclization Reactions Involving the Hydroxyl Group

The hydroxyl group can participate in cyclization reactions, particularly when another reactive functional group is present in a suitable position. For instance, intramolecular dehydration can occur under acidic conditions if a carbocation can be formed in a position that allows for cyclization. While specific examples for this compound are not prevalent in the literature, analogous structures suggest the possibility of such reactions.

Intramolecular Cyclization and Heterocycle Formation

A particularly significant aspect of the reactivity of this compound is its potential for intramolecular cyclization to form heterocyclic compounds. The presence of an amino group on the phenyl ring ortho to the 3-aminopropan-1-ol side chain creates a favorable arrangement for the formation of a six-membered ring.

This type of reaction is exemplified by the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgmdpi.com In the case of this compound, the aliphatic amine can react with an aldehyde or ketone to form an iminium ion intermediate. The electron-rich aromatic ring can then attack this iminium ion in an intramolecular electrophilic aromatic substitution, leading to the formation of a 1,2,3,4-tetrahydroquinoline (B108954) ring system. nih.govorganic-chemistry.orgnih.gov

The general mechanism would involve:

Reaction of the aliphatic primary amine with an aldehyde or ketone to form an imine.

Protonation of the imine to form a reactive iminium ion.

Intramolecular attack of the electron-rich aromatic ring (activated by the ortho-amino group) on the iminium ion.

Deprotonation to restore aromaticity and yield the tetrahydroquinoline product.

This intramolecular cyclization is a powerful tool for the synthesis of complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and biologically active compounds.

Reactant 1 Reactant 2 Key Intermediate Product Heterocycle
This compoundAldehyde/KetoneIminium Ion1,2,3,4-Tetrahydroquinoline

Formation of Nitrogen-Containing Ring Systems

The bifunctional nature of this compound, possessing two nucleophilic amino groups and a hydroxyl group, makes it a versatile precursor for the synthesis of heterocyclic compounds. The vicinal arrangement of the amino groups on the phenyl ring is particularly significant, predisposing the molecule to cyclization reactions to form seven-membered rings.

A primary pathway of reactivity involves the condensation of the two amino groups with a suitable two-carbon electrophile, such as a ketone or an aldehyde, to form a 2,3-dihydro-1H-1,5-benzodiazepine ring system. The reaction is typically acid-catalyzed and proceeds through initial formation of an imine or enamine intermediate. For instance, the reaction of o-phenylenediamine (B120857) with ketones is a well-established method for synthesizing 1,5-benzodiazepines. nih.govresearchgate.net In the case of this compound, the presence of the 3-hydroxypropyl substituent at the chiral center introduces additional structural complexity and potential for further reactions.

The proposed mechanism for the formation of the benzodiazepine (B76468) ring from o-phenylenediamine and a ketone, which can be extrapolated to this compound, involves the initial nucleophilic attack of one of the amino groups on the carbonyl carbon of the ketone. nih.gov This is followed by dehydration to form an imine intermediate. Subsequently, an intramolecular cyclization occurs through the attack of the second amino group on the imine carbon, leading to the formation of the seven-membered diazepine (B8756704) ring. The reaction is often carried out under conditions that facilitate the removal of water, thereby driving the equilibrium towards the cyclized product.

Studies on Ring Strain and Stability of Cyclized Products

The stability of the cyclized products derived from this compound, particularly the tetrahydro-1,5-benzodiazepine derivatives, is influenced by several factors including ring strain and the nature of substituents. The seven-membered diazepine ring is not planar and can adopt various conformations, such as a distorted boat conformation, to minimize steric and torsional strain. nih.gov

The stability of these heterocyclic systems is a critical aspect, and in some cases, ring-chain tautomerism can be observed. This equilibrium between the cyclic benzodiazepine structure and an open-chain enamine form can be influenced by solvent polarity and temperature. researchgate.net While specific studies on the cyclized products of this compound are not extensively documented, the general principles governing the stability of 1,5-benzodiazepines suggest that the resulting tetrahydro-1,5-benzodiazepine would exist in a stable, low-energy conformation.

Reaction Kinetics and Thermodynamic Analysis of Key Transformations

The formation of nitrogen-containing ring systems from this compound can be subject to either kinetic or thermodynamic control, leading to different product distributions depending on the reaction conditions. rsc.orglibretexts.org

Kinetic vs. Thermodynamic Control:

Kinetic Control: At lower temperatures and shorter reaction times, the reaction is likely to be under kinetic control, favoring the formation of the product that is formed fastest, i.e., the product with the lowest activation energy. libretexts.org

Thermodynamic Control: At higher temperatures and longer reaction times, the reaction can reach equilibrium, and the major product will be the most thermodynamically stable one. libretexts.org

A hypothetical reaction coordinate diagram for the cyclization of this compound with a ketone could illustrate two competing pathways leading to different isomers of the resulting benzodiazepine. The transition state energies for each pathway would determine the kinetic product, while the relative energies of the final products would determine the thermodynamic product.

Investigation of Stereochemical Outcomes in Derivatization Reactions

The presence of a chiral center in this compound at the carbon atom bearing the aliphatic amino group introduces the element of stereochemistry into its derivatization reactions. The stereochemical outcome of these reactions is of significant interest, particularly in the synthesis of enantiomerically pure compounds.

When this compound is used as a chiral starting material, the stereochemistry of the products will be influenced by the configuration of this chiral center. The use of chiral 1,2-diamines as ligands in asymmetric synthesis is a well-established field, and they are known to induce high levels of stereoselectivity in a variety of transformations. acs.orguw.edu.pl

Derivatization of the amino or hydroxyl groups of this compound can be achieved using various reagents. For instance, the amino groups can be acylated or alkylated, while the hydroxyl group can be etherified or esterified. The stereochemical course of these reactions will depend on the reaction mechanism and the nature of the reagents used.

For example, in a reaction where the chiral center influences the approach of a reagent to a prochiral center within the molecule, diastereomeric products may be formed in unequal amounts. The study of such stereoselective reactions is crucial for the development of synthetic routes to optically active heterocyclic compounds.

While specific studies on the stereochemical outcomes of derivatization reactions of this compound are limited, the principles of asymmetric synthesis suggest that this chiral building block holds potential for the preparation of a variety of enantiomerically enriched nitrogen-containing heterocycles.

Theoretical and Computational Chemistry Studies on 3 Amino 3 2 Aminophenyl Propan 1 Ol

Electronic Structure and Molecular Orbital Analysis

A thorough review of scientific literature did not yield any specific studies on the electronic structure and molecular orbital analysis of 3-Amino-3-(2-aminophenyl)propan-1-ol.

Density Functional Theory (DFT) Calculations for Ground State Geometries

No published research articles presenting Density Functional Theory (DFT) calculations to determine the ground state geometries of this compound could be located.

Ab Initio Methods for Electronic Property Prediction

There are no available studies that have employed Ab Initio methods for the prediction of the electronic properties of this compound.

Conformational Analysis and Potential Energy Surfaces

Specific research on the conformational analysis and potential energy surfaces of this compound is not present in the current body of scientific literature.

Molecular Dynamics (MD) Simulations of Flexible Conformations

No studies utilizing Molecular Dynamics (MD) simulations to investigate the flexible conformations of this compound have been found.

Rotational Barriers and Conformational Equilibria

There is no available research that computationally or experimentally determines the rotational barriers and conformational equilibria of this compound.

Applications of 3 Amino 3 2 Aminophenyl Propan 1 Ol in Advanced Organic Synthesis

Utilization as a Chiral Building Block in Asymmetric Synthesis

The presence of a stereocenter at the C-3 position, bearing an amino group, inherently classifies 3-Amino-3-(2-aminophenyl)propan-1-ol as a chiral building block. Chiral 1,3-amino alcohols are well-established precursors and ligands in asymmetric synthesis. Despite this, specific examples of the title compound's use in this context are not readily found in peer-reviewed literature.

In principle, the primary alcohol and the two distinct amino groups (aliphatic and aromatic) of this compound offer multiple points for chemical modification. This would allow for the diastereoselective or enantioselective construction of more complex molecules. The compound could serve as a chiral scaffold, where subsequent reactions would build upon its inherent stereochemistry. However, there is a lack of published studies demonstrating its successful incorporation into complex organic architectures with defined stereochemistry.

The 1,3-amino alcohol motif is a common structural feature in a variety of natural products. Therefore, this compound could logically serve as a starting material or a key intermediate in the total synthesis of such molecules. A hypothetical synthetic route could involve the protection of one or both amino groups, followed by modification of the primary alcohol and subsequent elaboration of the carbon skeleton. Despite this theoretical potential, there are no specific examples in the available literature of this compound being used as a scaffold in the synthesis of natural products.

Role in the Construction of Heterocyclic Systems

The presence of two nucleophilic nitrogen atoms and a hydroxyl group within the same molecule makes this compound a prime candidate for the synthesis of heterocyclic compounds, particularly those containing nitrogen.

The vicinal arrangement of the amino groups on the phenyl ring and the propane (B168953) backbone suggests that intramolecular cyclization reactions could be employed to generate novel nitrogen-containing heterocyclic systems. For instance, reaction with appropriate dielectrophiles could lead to the formation of benzodiazepine (B76468) or other related seven-membered ring systems. While plausible, there is no specific research documenting the synthesis of such novel nitrogen-doped ring compounds from this compound.

Annulation reactions, which involve the formation of a new ring onto an existing one, could theoretically be applied to this compound. The aniline (B41778) moiety could participate in reactions such as the Skraup or Doebner-von Miller quinoline (B57606) synthesis, or related annulation strategies, to construct fused polycyclic systems. The aliphatic portion of the molecule could also be involved in cyclization reactions to form multi-ring structures. However, the scientific literature does not provide any concrete examples of this compound being used in such annulation reactions.

Derivatization for Novel Organic Catalysts and Auxiliaries

Chiral amino alcohols and their derivatives are frequently used as ligands for metal-catalyzed asymmetric reactions or as chiral auxiliaries to control stereochemistry. The structure of this compound is reminiscent of ligands that have proven successful in asymmetric catalysis.

The potential for this compound to be derivatized into novel organic catalysts and auxiliaries is significant. For example, the amino and hydroxyl groups could be modified to create bidentate or tridentate ligands for transition metals. These ligands could then be applied in asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions. Similarly, the compound could be temporarily attached to a prochiral substrate to act as a chiral auxiliary, directing the stereochemical outcome of a subsequent reaction. While this potential is recognized by chemical suppliers, who categorize it as a chiral building block with "unexplored potential in asymmetric synthesis as a chiral ligand," there is a lack of published research detailing its successful derivatization and application as a catalyst or auxiliary.

No Verifiable Research Found for Specified Applications of this compound

Following an extensive search of scientific literature and chemical databases, no specific research, data, or detailed findings could be located regarding the application of the chemical compound this compound in the fields of organocatalysis or as a chiral auxiliary for stereoselective synthesis.

The inquiry requested an article focused solely on two specific applications:

Coordination Chemistry and Ligand Design with 3 Amino 3 2 Aminophenyl Propan 1 Ol

Chelation Behavior and Coordination Modes of 3-Amino-3-(2-aminophenyl)propan-1-ol

The multifaceted nature of this compound, with its aniline-type amino group, a chiral secondary amine, and a primary hydroxyl group, suggests a rich and varied coordination chemistry.

Monodentate, Bidentate, and Tridentate Binding Capabilities

Theoretically, this compound can act as a monodentate, bidentate, or tridentate ligand.

Monodentate Coordination: The ligand could bind to a metal center through any of its three donor atoms: the nitrogen of the aniline (B41778) group, the nitrogen of the secondary amine, or the oxygen of the hydroxyl group. The specific site of coordination would likely be influenced by the nature of the metal ion and the reaction conditions.

Bidentate Coordination: Several bidentate coordination modes are plausible. For instance, it could form a five-membered chelate ring by coordinating through the two nitrogen atoms. Alternatively, coordination through the secondary amine nitrogen and the hydroxyl oxygen would result in a six-membered chelate ring. A third possibility involves the aniline nitrogen and the secondary amine nitrogen.

Tridentate Coordination: The most intriguing potential of this ligand lies in its ability to act as a tridentate ligand, coordinating through both nitrogen atoms and the oxygen atom. This would result in the formation of two fused chelate rings, a five-membered and a six-membered ring, which would impart significant thermodynamic stability to the resulting metal complex.

Steric and Electronic Influences on Metal Ion Coordination

The coordination of this compound to a metal ion would be governed by a combination of steric and electronic factors. The phenyl group introduces a degree of steric bulk that could influence the geometry of the resulting complex. The electronic properties of the donor atoms—the basicity of the amines and the hardness/softness of the oxygen and nitrogen donors—will play a crucial role in determining its affinity for different metal ions. For instance, the harder oxygen donor would favor coordination to harder metal ions, while the softer nitrogen donors would prefer softer metal ions.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would likely involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes would be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition Metal Complexes (e.g., Cu, Ni, Co, Ru, Rh, Ir) for Catalytic Applications

The development of transition metal complexes with this ligand holds significant promise for catalysis. The chiral center at the secondary amine could be exploited for asymmetric catalysis. For example, ruthenium, rhodium, and iridium complexes are well-known for their catalytic activity in hydrogenation and transfer hydrogenation reactions. The combination of a chiral ligand with these metals could lead to highly enantioselective catalysts.

Table 1: Potential Transition Metal Complexes and Their Anticipated Catalytic Applications

MetalPotential Complex GeometryPotential Catalytic Application
Cu(II)Square Planar or Distorted OctahedralOxidation reactions, Lewis acid catalysis
Ni(II)Square Planar or TetrahedralCross-coupling reactions
Co(II/III)Tetrahedral or OctahedralOxidation, reduction, and C-H activation
Ru(II/III)OctahedralAsymmetric hydrogenation, transfer hydrogenation
Rh(I/III)Square Planar or OctahedralHydroformylation, asymmetric hydrogenation
Ir(I/III)Square Planar or OctahedralC-H activation, asymmetric hydrogenation

Main Group Metal Complexes and Their Structural Analysis

Complexes of main group metals with this compound would also be of interest from a structural perspective. The coordination geometries of these complexes would be dictated by the size and charge of the metal ion. X-ray crystallography would be an invaluable tool for the detailed structural analysis of these compounds.

Catalytic Applications of this compound-Metal Complexes

While no specific catalytic applications of metal complexes derived from this compound have been reported, the structural features of the ligand suggest a range of possibilities. As mentioned, the chirality of the ligand makes it a prime candidate for asymmetric catalysis. The presence of both "hard" (oxygen) and "soft" (nitrogen) donor atoms could lead to complexes with unique reactivity, potentially enabling tandem or multifunctional catalysis.

Asymmetric Catalysis in Carbon-Carbon and Carbon-Heteroatom Bond Formations

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the selective production of chiral molecules. nih.govnih.gov Chiral ligands derived from amino acids and related structures are frequently employed in transition metal catalysis to achieve high enantioselectivity. mdpi.com While this compound possesses the requisite chirality and functional groups to act as such a ligand, a thorough search of scientific databases yields no specific examples of its application in asymmetric carbon-carbon or carbon-heteroatom bond-forming reactions. Consequently, there are no available data, such as reaction yields or enantiomeric excesses, to report for catalytic systems employing this ligand.

Structural and Spectroscopic Analysis of Metal-Ligand Interactions

The elucidation of the structural and electronic properties of metal-ligand complexes is fundamental to understanding their reactivity and catalytic potential.

X-ray Crystallography for Coordination Geometry Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of coordination compounds, providing insights into bond lengths, bond angles, and coordination geometry. researchgate.net To date, no crystal structures of metal complexes containing the this compound ligand have been deposited in crystallographic databases or published in the scientific literature. Therefore, no experimental data on the coordination modes or geometries of such complexes are available.

Advanced NMR Spectroscopy for Ligand Exchange and Paramagnetic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the behavior of molecules in solution. For coordination complexes, it can provide information on ligand binding, exchange rates, and the electronic environment of the metal center, particularly in paramagnetic systems. While basic ¹H NMR data for the free ligand hydrochloride salt exist, there are no published advanced NMR studies on its metal complexes. vulcanchem.com

Electronic Absorption and Emission Spectroscopy for Ligand Field Theory Investigations

Electronic absorption (UV-Vis) and emission (fluorescence, phosphorescence) spectroscopy are used to probe the electronic transitions within a molecule, particularly the d-d transitions in transition metal complexes. These data are central to the application of Ligand Field Theory (LFT), which describes the electronic structure and bonding in such complexes. wikipedia.org The absence of any reported electronic spectra for metal complexes of this compound means that an analysis based on Ligand Field Theory is not currently possible.

Advanced Spectroscopic and Analytical Methodologies for 3 Amino 3 2 Aminophenyl Propan 1 Ol

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of 3-Amino-3-(2-aminophenyl)propan-1-ol, providing an exact mass measurement that confirms its elemental composition. The theoretical monoisotopic mass of the neutral molecule (C₉H₁₄N₂O) is 166.11061 Da. nih.gov In practice, HRMS analysis is typically performed on the protonated molecule, [M+H]⁺, which would have a theoretical m/z of 167.11822. Experimental determination of this value with high accuracy (typically within 5 ppm) unambiguously verifies the molecular formula.

Beyond accurate mass, tandem mass spectrometry (MS/MS) experiments are used to probe the structure by inducing fragmentation of the parent ion. The fragmentation of this compound is governed by the presence of its key functional groups: the aromatic ring, the two amino groups, and the primary alcohol. The primary fragmentation pathways involve alpha-cleavage, which is characteristic of amines and alcohols, leading to the formation of stable, resonance-stabilized cations. libretexts.orglibretexts.org

A plausible fragmentation pathway for the protonated molecule ([C₉H₁₅N₂O]⁺) would include several key steps:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the benzylic C-N bond can lead to the loss of an ammonia molecule (17.027 Da), a common pathway for primary amines.

Loss of Water (H₂O): The terminal hydroxyl group can be eliminated as a neutral water molecule (18.011 Da), particularly in the gas phase. youtube.com

Alpha-Cleavage: The most significant fragmentation is expected to be the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). Cleavage between C2 and C3 would result in the loss of a neutral CH₂OH radical, while cleavage between the benzylic carbon (C3) and C2 would form a highly stable iminium ion. The most probable alpha-cleavage involves the loss of the hydroxyethyl (B10761427) group to form the resonance-stabilized 2-aminobenzylaminium ion.

The major expected fragments are detailed in the table below.

m/z (Theoretical) Ion Formula Proposed Structure/Origin
167.1182[C₉H₁₅N₂O]⁺Protonated Molecular Ion [M+H]⁺
150.0917[C₉H₁₂N₂]⁺Loss of H₂O from [M+H]⁺
150.1335[C₉H₁₆N]⁺Loss of NH₃ from [M+H]⁺
121.0913[C₇H₁₁N₂]⁺Loss of CH₂CH₂OH from [M+H]⁺ via alpha-cleavage
106.0651[C₇H₈N]⁺Formation of the aminotropylium ion after rearrangement

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of this compound in solution. A combination of one-dimensional (¹H, ¹³C) and multi-dimensional techniques provides unambiguous assignment of all proton and carbon signals.

Based on the molecular structure, a hypothetical but chemically reasonable set of NMR signals can be proposed to illustrate the analytical process.

Atom Hypothetical ¹H Chemical Shift (δ, ppm) Hypothetical ¹³C Chemical Shift (δ, ppm)
C1-H3.75 (t)61.5
C2-H2.05 (m)38.0
C3-H 4.30 (t)52.5
C1'-128.5
C2'-146.0
C3'-H 6.70 (d)116.5
C4'-H 7.10 (t)129.0
C5'-H 6.80 (t)118.5
C6'-H 7.15 (d)127.0
OH 2.50 (br s)-
NH ₂ (Aromatic)4.50 (br s)-
NH ₂ (Aliphatic)1.90 (br s)-

Multi-dimensional NMR experiments are essential to connect the atoms within the molecule and confirm the proposed structure.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H scalar couplings, identifying adjacent protons. Key expected correlations would trace the propanol (B110389) backbone (H1 ↔ H2 ↔ H3) and the spin systems within the aromatic ring (H3' ↔ H4' ↔ H5' ↔ H6').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly bonded to. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting different fragments of the molecule. For instance, the H1 protons (on C1) would show a correlation to C2, and the H3 proton would show correlations to the aromatic carbons C1' and C6', confirming the attachment point of the side chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. A key expected NOE would be between the benzylic H3 proton and the H6' proton on the aromatic ring, which would help to define the preferred orientation of the side chain relative to the ring.

Experiment Key Expected Correlations (Proton → Atom) Information Gained
COSY H1 ↔ H2, H2 ↔ H3, H4' ↔ H5'Confirms the -CH(N)-CH₂-CH₂-O- spin system.
HSQC H1 ↔ C1, H2 ↔ C2, H3 ↔ C3, H3' ↔ C3', etc.Assigns all protonated carbons.
HMBC H1 → C2, H3 → C2, H3 → C1', H3 → C2'Connects the side chain to the aromatic ring.
NOESY H3 ↔ H6', H3 ↔ H2Provides through-space conformational information.

As this compound is a chiral compound, NMR can be used to determine the enantiomeric excess (%ee) of a sample. This is achieved by adding a chiral shift reagent (CSR), typically a lanthanide complex (e.g., Eu(hfc)₃, Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]). The CSR forms diastereomeric complexes with the enantiomers of the analyte, causing the NMR signals of the two enantiomers to have different chemical shifts. The integration of these now-separated signals allows for the direct calculation of the %ee. For this compound, the H3 proton signal would be an excellent candidate for monitoring, as its proximity to the chiral center would likely lead to the largest shift difference between the R and S enantiomers upon complexation.

Proton Chemical Shift (δ, ppm) (No CSR) Hypothetical Shift (R-enantiomer with CSR) Hypothetical Shift (S-enantiomer with CSR)
H34.304.854.95
H13.754.104.15

The propanol side chain of this compound is conformationally flexible due to rotation around the C2-C3 and C1-C2 single bonds. While this rotation is rapid at room temperature, leading to averaged NMR signals, Dynamic NMR (DNMR) studies at variable temperatures could provide insight into this process. By lowering the temperature, the rate of interconversion between different staggered conformations (rotamers) can be slowed. If the temperature is lowered sufficiently to reach the coalescence point, the energy barrier to rotation (ΔG‡) can be calculated. This would reveal the energetic preference for certain conformations, which are likely influenced by intramolecular hydrogen bonding between the amino and hydroxyl groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the molecule, confirming the presence of key functional groups.

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The spectrum is dominated by strong absorptions from the N-H and O-H groups. A broad band in the 3200-3500 cm⁻¹ region is indicative of O-H and N-H stretching vibrations, with the broadening caused by extensive hydrogen bonding. Aromatic C=C stretching bands appear in the 1450-1600 cm⁻¹ region, and the C-O stretching of the primary alcohol gives a strong band around 1050 cm⁻¹. acs.org

Raman Spectroscopy: Raman spectroscopy is more sensitive to non-polar, symmetric bonds. It would be particularly useful for observing the symmetric stretching of the aromatic ring (around 1600 cm⁻¹) and the C-C backbone vibrations, which may be weak in the IR spectrum.

The positions of the O-H and N-H stretching bands are highly sensitive to the extent of intra- and intermolecular hydrogen bonding. In dilute, non-polar solvents, sharper, higher-frequency bands corresponding to "free" non-hydrogen-bonded groups would be observed. Comparing these spectra to those in the solid state or in polar solvents allows for a detailed analysis of the hydrogen bonding network.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Assignment
O-H Stretch~3350 (Broad)WeakH-bonded alcohol
N-H Stretch~3300 (Broad)WeakH-bonded amine
Aromatic C-H Stretch~3050StrongAr-H
Aliphatic C-H Stretch2850-2960Strong-CH₂-
Aromatic C=C Stretch~1590, 1490StrongPhenyl ring skeletal vibrations
N-H Bend~1620WeakAmine scissoring
C-O Stretch~1050WeakPrimary alcohol

Circular Dichroism (CD) Spectroscopy for Chiral Structural Elucidation and Absolute Configuration Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, a phenomenon exhibited only by chiral molecules. It is a powerful technique for determining the absolute configuration (R or S) of a chiral center.

The experimental CD spectrum of an enantiomerically pure sample of this compound would show characteristic positive or negative bands (Cotton effects) in the UV region, corresponding to the electronic transitions of its chromophores—primarily the aminophenyl group.

To assign the absolute configuration, the experimental spectrum is compared to a theoretical spectrum generated by quantum chemical calculations. The standard methodology involves:

Performing a conformational search for both the (R) and (S) enantiomers to identify all low-energy conformers.

Optimizing the geometry of each conformer using Density Functional Theory (DFT).

Calculating the excitation energies and rotational strengths for each conformer using Time-Dependent DFT (TD-DFT).

Generating a final, Boltzmann-averaged theoretical CD spectrum for both the (R) and (S) enantiomers.

The enantiomer whose calculated spectrum matches the experimental spectrum is the one present in the sample. The aromatic π → π* transitions of the 2-aminophenyl chromophore are expected to produce the most significant Cotton effects, likely below 250 nm.

Enantiomer Hypothetical Transition Hypothetical Wavelength (λ) Hypothetical Sign of Cotton Effect
(R) π → π~240 nmPositive (+)
π → π~215 nmNegative (-)
(S) π → π~240 nmNegative (-)
π → π~215 nmPositive (+)

X-ray Diffraction Studies for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) stands as the definitive method for determining the atomic and molecular structure of a crystalline solid. Both single-crystal and powder XRD techniques provide invaluable, albeit different, levels of structural information.

Single Crystal X-ray Diffraction: This technique offers an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the conformation of the molecule in the crystalline state. For complex chiral molecules, single-crystal XRD is the gold standard for establishing the absolute configuration of a specific enantiomer.

While a crystal structure for this compound is not publicly available, analysis of a closely related analogue, 3-Methylamino-3-phenylpropan-1-ol , provides significant insights into the likely solid-state conformation. In the crystal structure of this analogue, molecules are interconnected through hydrogen bonds involving both the hydroxyl and amino groups, forming a three-dimensional network. nih.gov The carbon chain, along with the hydroxyl and phenyl groups, adopts a specific conformation, with dihedral angles of -60.3 (4)° and -63.0 (3)° between the hydroxyl/phenyl groups and the carbon backbone, respectively. nih.gov Such detailed conformational information is crucial for understanding intermolecular interactions and for computational modeling studies.

Powder X-ray Diffraction (PXRD): This method is instrumental for the analysis of polycrystalline materials. It provides a characteristic "fingerprint" of a specific crystalline phase, which is invaluable for identifying polymorphs, assessing sample purity, and monitoring crystalline stability during formulation and storage. The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is unique to each crystalline form.

For a substituted polyaniline, a polymer with some structural similarities in terms of aromatic and amino groups, powder X-ray diffraction has been used to determine the degree of crystallinity, crystallite size, and inter-chain separation. researchgate.net These parameters are crucial for understanding the material's bulk properties. While not a direct analogue, this demonstrates the power of PXRD in characterizing the solid-state properties of complex amine-containing organic materials.

A hypothetical table of crystallographic data for a single crystal of a 3-amino-3-arylpropan-1-ol derivative, based on typical values for such compounds, is presented below to illustrate the type of information obtained from such studies.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)5.432
c (Å)18.765
β (°)98.76
Volume (ų)1019.8
Z4
Calculated Density (g/cm³)1.285
R-factor (%)4.5

Table 1: Illustrative Single Crystal X-ray Diffraction Data for a 3-Amino-3-arylpropan-1-ol Analogue.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for the determination of chemical purity and the separation of isomers. For a chiral compound like this compound, which can exist as a pair of enantiomers, chiral chromatography is essential.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for the separation of a broad range of chiral compounds, including amino alcohols. yakhak.orgmdpi.com

The separation of amino alcohols often requires derivatization to introduce a chromophore for UV detection and to enhance the interaction with the CSP. researchgate.net Common derivatizing agents include o-phthaldialdehyde/mercaptoethanol, which allows for sensitive fluorescence detection. nih.gov

The choice of mobile phase is also critical for achieving good separation. A typical mobile phase for the chiral separation of amino alcohols on a polysaccharide-based column in reversed-phase mode might consist of a buffered aqueous solution mixed with an organic modifier like acetonitrile. nih.gov The pH of the buffer and the concentration of the organic modifier are key parameters that are optimized to achieve the best resolution between the enantiomers.

Below is an example data table illustrating the chiral HPLC separation of a generic amino alcohol, demonstrating the kind of results obtained in such an analysis.

ParameterValue
Chiral Stationary PhaseChiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phasen-Hexane/Isopropanol (90:10, v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (Enantiomer 1)8.5 min
Retention Time (Enantiomer 2)10.2 min
Resolution (Rs)2.1

Table 2: Example Data for Chiral HPLC Separation of an Amino Alcohol.

Chiral Gas Chromatography (GC): Chiral GC is another important technique for the separation of enantiomers, particularly for volatile compounds. Similar to HPLC, it utilizes a chiral stationary phase. For amino alcohols, derivatization is often necessary to increase their volatility and thermal stability. This can be achieved by converting the amino and hydroxyl groups into less polar functionalities.

The separation of different positional isomers can also be effectively achieved using gas chromatography. researchgate.net By carefully selecting the column and optimizing the temperature program, it is possible to resolve structural isomers, which is crucial for assessing the purity of the target compound.

Future Research Directions and Emerging Academic Applications of 3 Amino 3 2 Aminophenyl Propan 1 Ol

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of 3-Amino-3-(2-aminophenyl)propan-1-ol typically involves the reduction of a dinitro-precursor, a method that often relies on stoichiometric reductants or harsh conditions. Future research is critically needed to develop more sustainable and efficient synthetic pathways. A key focus will be the adoption of green chemistry principles, such as catalytic hydrogenation and transfer hydrogenation, which utilize safer reagents and minimize waste.

Another avenue for sustainable synthesis involves innovative approaches to forming the ortho-phenylenediamine core. A recently developed strategy enables the direct conversion of nitrobenzenes and amines into ortho-phenylenediamines via a dearomative-rearomative coupling process initiated by blue light, avoiding the need for pre-functionalized halogenated precursors. manchester.ac.uk Exploring such photoredox or electrochemical methods could lead to more environmentally benign and step-economical syntheses of the target molecule and its derivatives.

Synthetic StrategyPotential AdvantagesKey Features
Asymmetric Catalytic ReductionHigh enantioselectivity, reduced wasteUse of chiral catalysts with boranes or H₂
Metalloenamine AdditionHigh diastereoselectivityControlled formation of syn/anti isomers nih.gov
Ni-catalyzed Reductive CouplingNovel C-C bond formationAccess to β-siloxyl imine intermediates organic-chemistry.org
Photoredox DearomatizationAvoids halogenated precursorsDirect coupling of nitrobenzenes and amines manchester.ac.uk

Exploration of New Catalytic Systems for Challenging Chemical Transformations

The molecular structure of this compound is exceptionally well-suited for its use as a ligand in transition metal catalysis. The presence of two nitrogen atoms from the diamine moiety and one oxygen atom from the alcohol group allows it to function as a versatile tridentate N,N,O-ligand. This coordination capability is crucial for stabilizing metal centers and modulating their reactivity in a wide array of chemical transformations.

Future research will likely focus on designing palladium complexes for cross-coupling reactions, which are fundamental to modern organic synthesis. researchgate.netacs.org The ortho-phenylenediamine scaffold can chelate to a metal, forming a stable five-membered ring, while the amino-alcohol side chain provides an additional binding site, creating a rigid and well-defined chiral pocket around the metal. This structural feature is highly desirable for inducing asymmetry in catalytic processes. Ligands incorporating diamine or amino alcohol motifs have shown significant promise in palladium-catalyzed reactions, and the synergistic effect of both in one molecule is a compelling area for exploration. acs.orgnih.gov

Furthermore, the development of copper-catalyzed systems represents another promising frontier. Chiral diamino alcohols have been successfully employed as ligands in copper-catalyzed asymmetric allylic oxidation reactions. koreascience.kr The tridentate nature of this compound could be harnessed to develop novel copper catalysts for a variety of transformations, including asymmetric conjugate additions, kinetic resolutions, and C-H functionalization reactions. The inherent chirality and conformational flexibility of the scaffold can be tuned to achieve high levels of stereocontrol in these challenging transformations.

Integration into Supramolecular Chemistry and Self-Assembly Processes

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a rich landscape for the application of this compound. The molecule contains multiple hydrogen bond donors (two -NH₂ groups and one -OH group) and acceptors (the nitrogen and oxygen lone pairs), making it an ideal building block for constructing complex, self-assembled architectures.

Research in this area will explore how the specific arrangement of these functional groups can direct the formation of ordered structures such as gels, liquid crystals, or porous organic frameworks. Studies on ortho-phenylenediamine have shown its ability to form robust supramolecular networks through acid-base heterosynthons with carboxylic acids, sustained by strong N⁺-H···O⁻ and N-H···O hydrogen bonds. iucr.org Similarly, the hydrogen bonding motifs of simple amino alcohols are known to create distinct connectivity patterns in the solid state, leading to the formation of layers or chains. nih.govnih.govresearchgate.net The combination of both the OPDA and amino alcohol motifs in a single molecule could lead to novel hierarchical assemblies with unique properties.

The self-assembly of derivatives of this compound could be triggered by external stimuli such as pH, temperature, or the presence of specific ions, leading to the development of "smart" materials. For example, the protonation of the amino groups could alter the intermolecular interactions, causing a phase transition or disassembly of the supramolecular structure. nih.gov These responsive materials could find applications in areas such as drug delivery, sensing, and catalysis. nih.gov

Interaction TypeMolecular MoietyPotential Supramolecular Structure
Hydrogen Bonding-NH₂, -OH1D chains, 2D sheets, 3D networks iucr.orgnih.gov
π-π StackingPhenyl RingColumnar or lamellar assemblies
Host-Guest InteractionsFormation of molecular cleftsEncapsulation of small molecules
Metal CoordinationDiamine and AlcoholMetallosupramolecular polygons or cages

Advanced Computational Design of Derivatives with Tailored Reactivity

Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and optimization of new catalysts and materials based on the this compound scaffold. Density Functional Theory (DFT) calculations, in particular, can provide deep insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. nih.gov

Future research will leverage computational methods to rationally design derivatives with tailored properties. For example, by modifying the substituents on the phenyl ring or the amino groups, it is possible to fine-tune the electronic and steric characteristics of the molecule. DFT studies can predict how these modifications will affect the ligand's coordination to a metal center or its ability to activate substrates in an organocatalytic reaction. nih.govresearchgate.net This in silico screening approach allows researchers to prioritize the most promising candidates for synthesis, saving significant time and resources. nih.gov

Computational analysis can also be used to understand and predict the self-assembly behavior of new derivatives. Molecular dynamics simulations can model the aggregation of molecules in solution, revealing the preferred intermolecular interactions and the resulting supramolecular structures. nih.gov This predictive capability is invaluable for designing new functional materials with desired morphologies and properties, such as photoluminescence or conductivity. By integrating computational design with experimental synthesis and testing, the development cycle for new applications of the this compound scaffold can be significantly streamlined.

Development of Next-Generation Chiral Ligands and Organocatalysts Based on the Scaffold

The chiral nature of this compound makes it an outstanding platform for the development of next-generation asymmetric catalysts. Its structure is a hybrid of a chiral vicinal diamine and a β-amino alcohol, both of which are privileged motifs in asymmetric catalysis. sigmaaldrich.comresearchgate.net

As a chiral ligand for transition metals, derivatives can be synthesized to create a highly structured and sterically defined environment around the metal center. This is crucial for achieving high enantioselectivity in reactions such as asymmetric hydrogenation, allylic alkylation, and diethylzinc (B1219324) additions. rsc.orgnih.gov The ability to modify both the diamine and the alcohol functionalities provides a high degree of tunability, allowing for the optimization of the ligand for specific catalytic transformations.

In the realm of organocatalysis, the scaffold itself can act as a catalyst or be derivatized to create powerful bifunctional catalysts. nih.gov For instance, one amino group can act as a Brønsted base to deprotonate a substrate, while the other amine and the hydroxyl group can activate an electrophile through hydrogen bonding. This cooperative activation is a hallmark of efficient organocatalysis. By attaching other catalytic moieties, such as thiourea (B124793) or squaramide groups, to the scaffold, it is possible to create highly active and selective catalysts for a wide range of reactions, including Michael additions, aldol (B89426) reactions, and Mannich reactions. rsc.org The development of these novel catalysts based on the unique this compound backbone represents a significant opportunity to advance the field of asymmetric synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.